Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate

説明

BAPTA 四カリウム塩: は、マグネシウムイオンへの結合は最小限に抑えながら、高親和性でカルシウムイオンと結合する能力で知られる、高選択的なカルシウムキレート剤です。 この化合物は、さまざまな細胞プロセスやシグナル伝達経路を研究する上で重要な、細胞内カルシウムレベルを制御するために、科学研究で広く使用されています .

準備方法

合成経路と反応条件: BAPTA 四カリウム塩は、複数段階の化学プロセスによって合成されます。合成には通常、1,2-ビス(o-アミノフェノキシ)エタン-N,N,N',N'-テトラ酢酸 (BAPTA) と水酸化カリウムを反応させて、四カリウム塩を形成することが含まれます。 反応は、高純度と高収率を確保するために、制御された条件下で行われます .

工業生産方法: BAPTA 四カリウム塩の工業生産は、ラボ環境と同様の化学経路を用いた大規模合成を行います。プロセスは、効率性、スケーラビリティ、およびコスト効率の観点から最適化されています。 最終製品は、研究用途に適していることを保証するために、厳しい品質管理措置にかけられます .

化学反応の分析

Calcium Chelation Reaction

BAPTA tetrapotassium salt exhibits high affinity for calcium ions (Ca²⁺), forming a 1:1 complex through coordination with its four carboxymethyl groups. The reaction is reversible and pH-dependent, with optimal binding occurring under neutral to slightly alkaline conditions .

Reaction Mechanism:

Key Properties:

-

Selectivity: BAPTA shows >10⁴-fold selectivity for Ca²⁺ over Mg²⁺, making it ideal for isolating calcium-dependent processes .

-

Kinetics: Rapid association/dissociation rates enable dynamic control of intracellular Ca²⁺ levels .

Applications:

-

Inhibition of calcium-dependent enzymes (e.g., calmodulin).

-

Real-time monitoring of calcium flux in neurons and muscle cells .

Interaction with Ester Derivatives

BAPTA tetrapotassium salt is generated via hydrolysis of its cell-permeable acetoxymethyl ester (BAPTA-AM). Intracellular esterases cleave the ester groups, releasing the active tetraanion .

Reaction Pathway:

Experimental Data:

| Parameter | Value |

|---|---|

| Hydrolysis Rate | Complete within 30–60 min (37°C) |

| Cellular Uptake | Enhanced by ester lipophilicity |

This reaction is critical for delivering BAPTA into cells without disrupting membrane integrity .

Fluorescence Quenching and Recovery

BAPTA’s fluorescence properties are modulated by Ca²⁺ binding. The unbound form exhibits weak fluorescence, which intensifies upon Ca²⁺ chelation .

Key Observations:

-

Emission Shift: → 20% increase in quantum yield upon Ca²⁺ binding.

Research Application:

Used in fluorescent probes (e.g., Fura-2 analogs) to quantify cytosolic Ca²⁺ concentrations in live cells .

Comparative Analysis with Other Chelators

BAPTA’s specificity distinguishes it from broader-spectrum chelators like EDTA and EGTA:

| Chelator | Selectivity (Ca²⁺ vs. Mg²⁺) | (Ca²⁺) | Primary Use |

|---|---|---|---|

| BAPTA | >10⁴ | 0.1 nM | Intracellular Ca²⁺ control |

| EGTA | ~200 | 150 nM | Extracellular Ca²⁺ buffering |

| EDTA | Non-selective | 10 μM | Metal ion sequestration |

Role in Liposomal Drug Delivery

Recent studies demonstrate BAPTA’s utility in calcium-responsive liposomes. Incorporation of BAPTA derivatives into lipid bilayers enables triggered drug release upon exposure to elevated Ca²⁺ levels (e.g., in tumor microenvironments) .

Mechanism:

-

Ca²⁺ binding induces structural reorganization of liposomal membranes.

-

Release efficiency correlates with Ca²⁺ concentration (EC₅₀ ≈ 5 mM) .

Stability and Compatibility

科学的研究の応用

Hazard Information

BAPTA tetrapotassium salt is classified with the following hazard statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include avoiding breathing dust and using protective eyewear and gloves.

Cell Biology

BAPTA is extensively utilized in cell biology to study intracellular calcium signaling. By chelating calcium ions, researchers can manipulate calcium levels within cells, allowing for the investigation of calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Case Study: Calcium Signaling in Neurons

In a study examining the role of calcium in neurotransmitter release, BAPTA was used to buffer intracellular calcium levels. The results demonstrated that reducing calcium availability significantly inhibited synaptic transmission in neurons, highlighting the compound's utility in understanding synaptic mechanisms .

Pharmacology

In pharmacological studies, BAPTA serves as a tool for assessing drug interactions that involve calcium channels. By inhibiting calcium influx, researchers can evaluate the efficacy of drugs targeting these channels.

Case Study: Drug Efficacy on Cardiac Cells

A research project investigated the effects of a new cardiac drug on calcium dynamics in heart cells. BAPTA was employed to control intracellular calcium levels, revealing that the drug improved contractility by enhancing calcium sensitivity in cardiac myocytes .

Toxicology

BAPTA has applications in toxicology for studying the effects of toxic substances on cellular calcium homeostasis. By chelating excess calcium, it can help elucidate mechanisms of toxicity related to calcium overload.

Case Study: Neurotoxicity Assessment

In neurotoxicology studies, BAPTA was used to assess the neurotoxic effects of heavy metals on neuronal cells. The findings indicated that heavy metal exposure led to increased intracellular calcium levels, which could be mitigated by BAPTA treatment, thereby reducing cell death .

Molecular Biology

In molecular biology, BAPTA is often used during experiments involving enzyme assays where calcium acts as a cofactor. By controlling calcium concentrations, researchers can optimize enzyme activity for various biochemical assays.

Case Study: Enzyme Activity Regulation

A study focused on calmodulin-dependent enzymes demonstrated that varying BAPTA concentrations allowed precise control over enzyme activity, leading to insights into enzyme kinetics and regulation mechanisms .

Comparative Data Table

| Application Area | Purpose | Key Findings |

|---|---|---|

| Cell Biology | Manipulate intracellular Ca²⁺ | Inhibition of neurotransmitter release |

| Pharmacology | Assess drug interactions | Improved contractility in cardiac cells |

| Toxicology | Study toxic substance effects | Mitigation of heavy metal-induced neurotoxicity |

| Molecular Biology | Optimize enzyme assays | Insights into enzyme kinetics |

作用機序

BAPTA 四カリウム塩は、高親和性でカルシウムイオンと結合することにより、その効果を発揮します。このキレート化プロセスは、溶液中の遊離カルシウムイオンの濃度を効果的に低下させるため、研究者はカルシウム依存性プロセスを制御および操作することができます。 この化合物がマグネシウムよりもカルシウムに対して選択的であるのは、特定の化学構造によるものです。この構造は、カルシウムイオンと安定な錯体を形成します .

類似化合物との比較

類似化合物:

エチレンジアミン四酢酸 (EDTA): BAPTA 四カリウム塩と比較して、マグネシウムよりもカルシウムに対する選択性が低い、広く使用されているキレート剤

エチレングリコール四酢酸 (EGTA): EDTAよりもマグネシウムよりもカルシウムに対する選択性が高い別のカルシウムキレート剤ですが、それでもBAPTA 四カリウム塩よりも選択性は低いです

独自性: BAPTA 四カリウム塩のカルシウムイオンに対する高い選択性と、マグネシウムイオンへの結合が最小限であるという特徴は、カルシウムキレート剤の中で独自のものとなっています。 この特性により、さまざまな実験設定でカルシウムレベルを正確に制御できるため、カルシウム依存性プロセスを研究する研究者にとって好ましい選択肢となっています .

生物活性

Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate, commonly referred to as Potassium BAPTA (CAS No. 73630-08-7), is a chelating agent with significant biological activity. This compound is primarily known for its ability to bind calcium ions (Ca²⁺) and is widely used in biochemistry and cell biology to manipulate intracellular calcium levels. This article discusses the biological activity of Potassium BAPTA, supported by data tables, case studies, and detailed research findings.

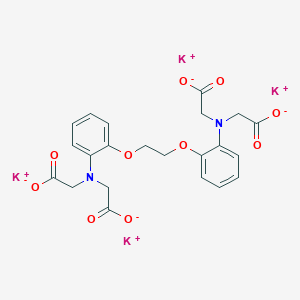

Molecular Structure

- Molecular Formula : C₂₂H₂₀K₄N₂O₁₀

- Molecular Weight : 628.80 g/mol

- InChIKey : MAWIDOKQOLSOFT-UHFFFAOYSA-J

Structural Representation

The compound features a complex structure with multiple functional groups that facilitate its chelating properties. The presence of ether and amine linkages enhances its stability and binding affinity for metal ions.

Calcium Chelation

Potassium BAPTA is renowned for its high affinity for calcium ions. It effectively sequesters Ca²⁺ ions, making it invaluable in various experimental settings:

- Intracellular Calcium Regulation : By buffering calcium levels, Potassium BAPTA can prevent calcium overload in cells, which is crucial during experiments involving calcium signaling pathways.

- Neurotransmitter Release : Studies have shown that Potassium BAPTA can inhibit neurotransmitter release in neurons by reducing intracellular calcium concentrations .

Case Studies

- Neuronal Studies : In a study examining the role of calcium in neurotransmitter release, Potassium BAPTA was used to demonstrate that lowering intracellular calcium levels significantly reduced synaptic transmission in hippocampal neurons .

- Cardiovascular Research : Research involving cardiac myocytes indicated that Potassium BAPTA could effectively reduce calcium-induced contractility, highlighting its potential therapeutic applications in managing cardiac hypertrophy .

- Cellular Signaling : A study focused on T-cell activation revealed that Potassium BAPTA inhibited calcium influx, thereby affecting T-cell proliferation and cytokine production .

The mechanism by which Potassium BAPTA exerts its biological effects primarily revolves around its ability to bind free calcium ions:

- Binding Affinity : The compound has a significantly higher affinity for Ca²⁺ compared to other divalent cations, which allows it to effectively compete with physiological calcium-binding proteins.

- Influence on Signaling Pathways : By modulating intracellular calcium levels, Potassium BAPTA influences various signaling pathways involved in cell growth, differentiation, and apoptosis.

Table 1: Comparative Binding Affinities of Calcium Chelators

| Chelator | Binding Constant (K) | Specificity |

|---|---|---|

| Potassium BAPTA | High | Ca²⁺ > Mg²⁺ |

| EDTA | Moderate | Ca²⁺ = Mg²⁺ |

| EGTA | Moderate | Ca²⁺ >> Mg²⁺ |

Table 2: Summary of Biological Effects of Potassium BAPTA

| Biological Effect | Observed Outcome |

|---|---|

| Inhibition of neurotransmitter release | Reduced synaptic transmission |

| Modulation of cardiac contractility | Decreased contractile force |

| Alteration of T-cell activation | Inhibited proliferation |

特性

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIDOKQOLSOFT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20K4N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85233-19-8 (Parent) | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20994432 | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-08-7 | |

| Record name | Glycine, N,N'-(1,2-ethanediylbis(oxy-2,1-phenylene))bis(N-(carboxymethyl)-, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does BAPTA affect neuronal activity?

A1: BAPTA is a calcium chelator, meaning it binds to calcium ions (Ca²⁺) and prevents them from interacting with other molecules. [] In neurons, Ca²⁺ plays a crucial role in various processes, including neurotransmitter release and synaptic plasticity. By chelating intracellular Ca²⁺, BAPTA disrupts these processes. The paper by Cummings et al. demonstrates this effect by showing that injecting BAPTA into Xenopus laevis embryos significantly diminishes contraction wave area in response to electrostimulation, suggesting a role of Ca²⁺ signaling in this process. []

Q2: What is the role of BAPTA in studying long-term depression (LTD)?

A2: The paper by Cummings et al. investigates associative long-term depression (LTD), a process where synaptic strength weakens. [] The researchers found that injecting BAPTA into postsynaptic neurons prevents the induction of LTD. This finding suggests that a rise in postsynaptic Ca²⁺ concentration, which is chelated by BAPTA, is necessary for LTD induction. [] This highlights the use of BAPTA as a tool to dissect the molecular mechanisms underlying synaptic plasticity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。